4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine
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Overview
Description
4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a morpholine ring
Preparation Methods
The synthesis of 4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves multiple steps, including the construction of the pyrrolidine ring, the functionalization of the pyridine ring, and the incorporation of the morpholine moiety. Common synthetic routes may involve:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The pyridine ring is functionalized using various reagents and conditions to introduce the desired substituents.
Coupling Reactions: The final step often involves coupling the pyrrolidine and pyridine rings with the morpholine ring using coupling reagents such as boron reagents in Suzuki–Miyaura coupling reactions.
Chemical Reactions Analysis
4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups using common reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel drugs due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring are also studied for their medicinal properties.
Morpholine Derivatives: These compounds are used in various industrial and medicinal applications.
The uniqueness of this compound lies in its combination of these three rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27N3O3S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C21H27N3O3S/c1-16-5-7-19(8-6-16)28(25,26)24-9-3-4-20(24)18-14-17(2)21(22-15-18)23-10-12-27-13-11-23/h5-8,14-15,20H,3-4,9-13H2,1-2H3 |
InChI Key |
WEPMQULHONIFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C(=C3)C)N4CCOCC4 |
Origin of Product |
United States |
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